Cas no 2138524-08-8 (3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol)
![3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138524-08-8x500.png)
3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1159876
- 2138524-08-8
- 3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol
-
- インチ: 1S/C15H31NO/c1-6-10-16(5)14-11-12(17)8-9-13(14)15(3,4)7-2/h12-14,17H,6-11H2,1-5H3
- InChIKey: MAVMSTOFBLFCNL-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C)(C)CC)C(C1)N(C)CCC
計算された属性
- せいみつぶんしりょう: 241.240564612g/mol
- どういたいしつりょう: 241.240564612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 23.5Ų
3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159876-0.05g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 0.05g |
$959.0 | 2023-06-08 | ||
Enamine | EN300-1159876-0.5g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 0.5g |
$1097.0 | 2023-06-08 | ||
Enamine | EN300-1159876-10.0g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 10g |
$4914.0 | 2023-06-08 | ||
Enamine | EN300-1159876-1.0g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 1g |
$1142.0 | 2023-06-08 | ||
Enamine | EN300-1159876-0.1g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 0.1g |
$1005.0 | 2023-06-08 | ||
Enamine | EN300-1159876-5.0g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 5g |
$3313.0 | 2023-06-08 | ||
Enamine | EN300-1159876-0.25g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 0.25g |
$1051.0 | 2023-06-08 | ||
Enamine | EN300-1159876-2.5g |
3-[methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138524-08-8 | 2.5g |
$2240.0 | 2023-06-08 |
3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
4. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2138524-08-8 and Product Name: 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol
The compound with the CAS number 2138524-08-8 and the product name 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex cyclohexane backbone and dual amine substituents, has garnered attention for its potential applications in drug discovery and molecular research. The structural motifs present in this molecule suggest a high degree of versatility, making it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of amine-functionalized cyclohexane derivatives in the development of novel therapeutic agents. The presence of both a methyl(propyl)amino group and a 2-methylbutan-2-yl side chain in this compound introduces unique steric and electronic properties that can be leveraged to modulate biological activity. Such structural features are often associated with enhanced binding affinity to biological targets, which is a critical factor in drug design.
One of the most compelling aspects of this compound is its potential role in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The cyclohexane ring, combined with the bulky substituents, can create a scaffold that mimics natural substrates or inhibitors, thereby facilitating precise interactions with enzymatic targets. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases by occupying key binding pockets within the enzyme's active site.
In addition to its kinase inhibition potential, 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol has shown promise in preclinical models as a modulator of neurotransmitter receptors. The amine groups present in the molecule can interact with serotonin and dopamine receptors, which are implicated in mood disorders and neurodegenerative diseases. Research indicates that such interactions may lead to novel therapeutic strategies for conditions like depression, anxiety, and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its appeal as a potential drug candidate.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the cyclohexane ring via cyclization reactions, followed by selective functionalization at specific positions using nucleophilic substitution or metal-catalyzed cross-coupling techniques. The introduction of the methyl(propyl)amino and 2-methylbutan-2-yl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.
From a pharmacokinetic perspective, 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol exhibits favorable properties that make it suitable for clinical development. Studies have demonstrated its stability under physiological conditions, which is essential for maintaining efficacy throughout the body. Furthermore, preliminary toxicology assessments suggest that the compound is well-tolerated at moderate doses, indicating a low risk of adverse effects. These findings are crucial for advancing this molecule into human clinical trials.
The broader implications of this research extend beyond individual compounds to the development of new methodologies in drug discovery. The use of computationally derived molecular descriptors allows researchers to predict biological activity with greater accuracy, reducing the time and cost associated with traditional trial-and-error approaches. By integrating structural data from compounds like 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol into machine learning models, scientists can identify patterns that correlate with therapeutic efficacy, thereby accelerating the discovery process.
In conclusion, 3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138524-08-8) represents a significant contribution to pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the search for novel therapeutics. As research continues to uncover new applications for this compound and similar derivatives, its importance in advancing medical science is likely to grow even further.
2138524-08-8 (3-[Methyl(propyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol) 関連製品
- 135123-84-1((E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid)
- 1261860-50-7(3-Fluoro-2-mercapto-5-(2,4,5-trichlorophenyl)pyridine)
- 1805182-55-1(4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine)
- 1436348-67-2(3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate)
- 14331-56-7(4-hydrazinyl-2,6-dimethylpyrimidine)
- 1396872-92-6(N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide)
- 683232-08-8(3,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide)
- 2680813-16-3(tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate)
- 2172462-83-6(2-{1-(tert-butoxy)carbonylpyrrolidin-3-yl}-4-chloropyrimidine-5-carboxylic acid)
- 41682-24-0(Arctigenin 4'-O-β-gentiobioside)



